4-Methoxypentan-2-ol
Overview
Description
4-Methylpentan-2-ol, also known as methyl isobutyl carbinol (MIBC), is an organic chemical compound primarily used as a frother in mineral flotation and in the production of lubricant oil additives . It is employed as a solvent in organic synthesis, dyes and stains, natural resins and waxes. It is also an additive to surface coatings .
Synthesis Analysis
Amorphous powders prepared by mechanical alloying were tested as heterogeneous catalysts in the 4-methylpentan-2-ol conversion into its dehydration and dehydrogenation products . The reaction was performed both in a conventional fixed-bed flow microreactor and in a modified milling vial used as a mechanochemical batch reactor .Molecular Structure Analysis
The molecular formula of 4-Methylpentan-2-ol is C6H14O . It has a molecular weight of 102.175 Da . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
4-Methylpentan-2-ol undergoes dehydration to give 4-methylpent-1-ene, which is the desired product, and 4-methylpent-2-ene, in variable amounts . Simultaneous dehydrogenation of the reactant to 4-methylpentan-2-one can also occur .Physical and Chemical Properties Analysis
4-Methylpentan-2-ol is a flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It has a density of 0.8075 g/cm3 at 20°C . Its vapor pressure is 3.7 hPa at 20°C .Scientific Research Applications
Extraction and Separation Processes
4-Methylpentan-2-ol, a compound related to 4-Methoxypentan-2-ol, has been utilized in the selective extraction and separation of iron(III) from hydrochloric acid solutions. This process involves quantitative extraction followed by titrimetric determination, although it is sensitive to the presence of certain interfering substances like Te(IV) and Se(IV) (Gawali & Shinde, 1974).
Synthesis of Chemical Compounds
The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol from 3-Pentanone demonstrates the application of this compound derivatives in chemical synthesis. This process involves multiple steps including Mannich reaction and Grignard reaction, highlighting the compound's utility in complex chemical syntheses (Fang Ling, 2011).
Stereochemical Studies
Studies on the stereochemical consequences of methoxyl participation in 5-Methoxy-2-pentanol, a compound structurally similar to this compound, reveal insights into the stereochemistry of its cyclization process. This research is significant for understanding the molecular behavior and reaction mechanisms of methoxy-containing compounds (Novak & D., 2001).
Physical Property Analysis
The study of physical properties like density and liquid-liquid equilibrium (LLE) of 2-methoxy-2,4,4-trimethylpentane, a derivative of this compound, is crucial in thefield of chemical thermodynamics. This research provides valuable data for the potential use of such compounds in gasoline to improve octane number and reduce emissions (Mardani, Uusi-Kyyny, & Alopaeus, 2015).
Catalysis and Chemical Reactions
This compound and its derivatives play a role in catalytic processes. For instance, the oxidation of olefins using Pd(II) with methoxyl as a nucleophile, producing β-substituted ketones, demonstrates the compound's role in catalytic organic reactions. This type of research is significant for developing new synthetic pathways in organic chemistry (Hamed & Henry, 1997).
Development of Novel Compounds
The synthesis of novel bis(pentafluorophenyl) methoxyl-substituted metal-free and metallophthalocyanines, which involve derivatives of this compound, highlights its use in developing new chemical entities. These compounds have potential applications in various fields, including materials science and catalysis (Özer et al., 2006).
Acid-Base Property Investigation
The acid-base properties of various oxides have been investigated using 4-methylpentan-2-ol, related to this compound. This research provides insights into the interaction of these oxides with organic molecules, which is crucial in catalysis and material science (Cutrufello et al., 2002).
Mechanism of Action
Target of Action
4-Methoxypentan-2-ol, also known as Methyl Isobutyl Carbinol (MIBC), is an organic compound primarily used as a frothing agent in mineral flotation . It also serves as a solvent and is used in the manufacture of brake fluids and some plasticizer organic syntheses .
Mode of Action
It is known to undergo dehydration to give 4-methylpent-1-ene, which is the desired product, and 4-methylpent-2-ene, in variable amounts . Simultaneous dehydrogenation of the reactant to 4-methylpentan-2-one can also occur . The acid-base properties of the catalyst appear to play a key role in governing the reaction mechanism .
Biochemical Pathways
It is known to be involved in the conversion of organic molecules in the presence of catalysts .
Result of Action
The result of the action of this compound largely depends on its application. In mineral flotation, it acts as a frothing agent . In organic synthesis, it serves as a precursor to some plasticizers . When it undergoes dehydration, it produces 4-methylpent-1-ene and 4-methylpent-2-ene .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalysts can affect its dehydration and dehydrogenation . The exact influence of environmental factors on the action of this compound is a topic that warrants further investigation.
Safety and Hazards
Future Directions
The future directions of 4-Methylpentan-2-ol could involve further exploration of its potential uses in various industries such as lubricants, mining, paints and varnishes, inks, pharmaceuticals, and chemical synthesis . More research could also be conducted on its synthesis process and chemical reactions .
Biochemical Analysis
Biochemical Properties
It is known that it undergoes conversion into its dehydration and dehydrogenation products
Molecular Mechanism
It is known to undergo conversion into its dehydration and dehydrogenation products
Metabolic Pathways
It is known that it is metabolized to 4-hydroxy-4-methyl-2-pentanone (HMP)
Properties
IUPAC Name |
4-methoxypentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVDVJQTXFTVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624859 | |
Record name | 4-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-84-9 | |
Record name | 4-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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